

The Fungal Origins and Biosynthesis of PF-1163A: A Technical Guide

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An In-depth Examination of a Novel Antifungal Depsipeptide

Abstract

PF-1163A is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its potent and specific antifungal activity. This technical guide provides a comprehensive overview of the origin, isolation, biological activity, and biosynthesis of **PF-1163A**, tailored for researchers, scientists, and drug development professionals. The compound, a unique 13-membered depsipeptide, is produced by a strain of Penicillium sp. and exerts its antifungal effect through the targeted inhibition of ergosterol biosynthesis. This document details the experimental protocols for the fermentation of the producing organism, the isolation and purification of **PF-1163A**, and the assessment of its biological activity. Furthermore, it elucidates the compound's novel biosynthetic pathway, which involves a noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.

Origin and Discovery

The compound **PF-1163A** was first isolated from the fermentation broth of a Penicillium species.[1] The producing organism was cultured on a solid rice medium, from which **PF-1163A** and its analogue, PF-1163B, were extracted and subsequently purified.[1] Initial screenings revealed its potent growth inhibitory activity against the pathogenic fungus Candida albicans, with the notable characteristic of low cytotoxicity against mammalian cells.[1]



Physicochemical Properties

The structure of **PF-1163A** was elucidated through spectroscopic analyses and X-ray crystallography of a derivative.[2] It is characterized as a 13-membered macrocyclic compound, a depsipeptide, containing a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] **PF-1163A** is a more polar form of PF-1163B.[3]

Property	Value	Reference
Molecular Formula	C27H43NO6	[3]
Molecular Weight	477.6 g/mol	[3]
CAS Number	258871-59-9	[3]
Appearance	An oil	[3]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[3][4]

Biological Activity: Antifungal Action

PF-1163A exhibits potent and specific antifungal activity, primarily against Candida albicans.[1] Its mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][5] Specifically, **PF-1163A** targets and inhibits C-4 sterol methyl oxidase (Erg25p), an essential enzyme in the ergosterol pathway.[5][6] This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting fungal cell membrane integrity and inhibiting growth.[6]

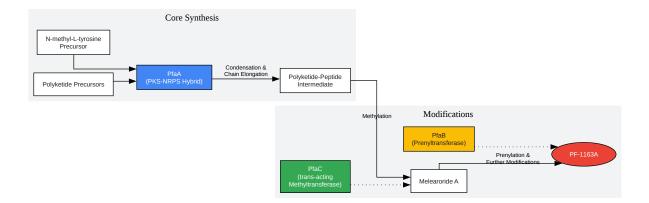
Organism	Assay	Activity	Reference
Candida albicans	MIC	8 μg/mL	[3]
Saccharomyces cerevisiae	IC50 (Ergosterol Synthesis)	12 ng/mL	[3][7]
Saccharomyces cerevisiae	MIC (Erg25p inhibition)	12.5 μg/mL	[3][7]



Biosynthesis of PF-1163A

The biosynthesis of **PF-1163A** is orchestrated by a biosynthetic gene cluster featuring a noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The key enzymes involved are PfaA (a PKS-NRPS hybrid), PfaB (a prenyltransferase), and PfaC (a methyltransferase). The biosynthetic pathway has been elucidated through heterologous expression experiments in Aspergillus oryzae.

The process begins with the PKS-NRPS hybrid enzyme, PfaA, which is notable for its unusual domain organization, including tandem condensation (C) domains. PfaA is responsible for the synthesis of the polyketide backbone and its conjugation with an amino acid. The subsequent steps involve modifications by other enzymes in the cluster to yield the final **PF-1163A** structure.



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Proposed biosynthetic pathway of **PF-1163A**.



Experimental Protocols Fermentation of Penicillium sp. for PF-1163A Production

This protocol is based on the solid-state fermentation method originally used for the discovery of **PF-1163A**.[1]

Materials:

- Producing strain: Penicillium sp.
- Solid medium: Rice
- Culture vessels: Suitable flasks for solid-state fermentation
- Incubator

Procedure:

- Prepare the solid rice medium in the culture vessels and sterilize by autoclaving.
- Inoculate the sterile rice medium with a spore suspension or mycelial culture of the Penicillium sp. strain.
- Incubate the solid cultures under static conditions at an appropriate temperature (typically 25-28°C) for a period sufficient for secondary metabolite production (e.g., 14-21 days).
- Monitor the cultures for fungal growth and the production of PF-1163A.

Extraction and Purification of PF-1163A

This protocol outlines the general steps for the extraction and purification of **PF-1163A** from the solid fermentation culture.[1]

Materials:

- · Ethyl acetate
- Silica gel for column chromatography



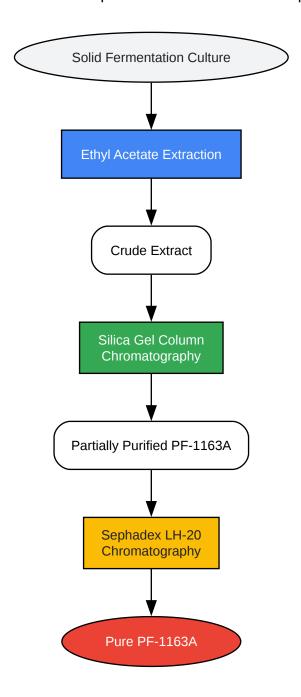
- Sephadex LH-20
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
- Rotary evaporator
- Chromatography columns

Procedure:

- Extraction:
 - Harvest the solid culture from the fermentation vessels.
 - Extract the culture material exhaustively with ethyl acetate.
 - Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Silica Gel Column Chromatography:
 - Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
 - Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing PF-1163A.
 - Pool the PF-1163A-containing fractions and concentrate.
- Sephadex LH-20 Column Chromatography:
 - Dissolve the partially purified material in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column.
 - Elute the column with the same solvent.



- Collect fractions and analyze for the presence of pure **PF-1163A**.
- Combine the pure fractions and evaporate the solvent to obtain purified **PF-1163A**.



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General workflow for the purification of **PF-1163A**.

Antifungal Susceptibility Testing (Broth Microdilution)



This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans.

Materials:

- Candida albicans strain (e.g., ATCC 90028)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- **PF-1163A** stock solution in a suitable solvent (e.g., DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation:
 - Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
 - Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5
 McFarland standard.
 - \circ Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
- Drug Dilution:
 - Prepare serial twofold dilutions of PF-1163A in RPMI 1640 medium in the 96-well plate.
 - Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- Inoculation and Incubation:
 - Add the prepared yeast inoculum to each well.



- Incubate the plate at 35°C for 24-48 hours.
- MIC Determination:
 - Determine the MIC as the lowest concentration of PF-1163A that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
 This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay

This protocol describes a method to assess the impact of **PF-1163A** on the sterol profile of Saccharomyces cerevisiae.

Materials:

- Saccharomyces cerevisiae strain
- Yeast growth medium (e.g., YPD)
- PF-1163A
- Reagents for sterol extraction (e.g., alcoholic KOH, n-heptane)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Yeast Culture and Treatment:
 - Grow S. cerevisiae in liquid medium to mid-log phase.
 - Treat the culture with PF-1163A at a desired concentration (and a solvent control).
 - Continue incubation for a defined period.
- Sterol Extraction:



- Harvest the yeast cells by centrifugation.
- Saponify the cell pellet with alcoholic KOH.
- Extract the non-saponifiable lipids (sterols) with n-heptane.
- Evaporate the n-heptane to dryness.
- Derivatization and GC-MS Analysis:
 - Derivatize the dried sterol extract to form trimethylsilyl (TMS) ethers using a derivatizing agent.
 - Analyze the derivatized sample by GC-MS to separate and identify the different sterols based on their retention times and mass spectra.
 - Compare the sterol profiles of the PF-1163A-treated and control samples to identify the accumulation of precursors (e.g., 4,4-dimethylzymosterol) and the reduction of ergosterol.

Conclusion

PF-1163A stands out as a promising antifungal agent with a well-defined and specific mechanism of action. Its origin from a Penicillium species and its unique biosynthetic pathway involving a noncanonical PKS-NRPS hybrid enzyme highlight the vast and underexplored chemical diversity within the fungal kingdom. The detailed protocols provided in this guide offer a framework for researchers to further investigate **PF-1163A** and related compounds, paving the way for the development of new and effective antifungal therapies.

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